N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
CAS No.: 905692-77-5
Cat. No.: VC7551775
Molecular Formula: C14H11N3O4S2
Molecular Weight: 349.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905692-77-5 |
|---|---|
| Molecular Formula | C14H11N3O4S2 |
| Molecular Weight | 349.38 |
| IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
| Standard InChI Key | XBJXIFGYGKBUCZ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Introduction
Table 1: Structural Features of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
| Feature | Description |
|---|---|
| Benzothiazole Ring | Central structure with substituents |
| Methoxy Group | Substituent at position 4 |
| Methyl Group | Substituent at position 7 |
| Nitro Group | Attached to the thiophene ring |
| Carboxamide Group | Functional group influencing reactivity |
Synthesis
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves several key steps:
-
Formation of Benzothiazole Derivative: The initial step involves synthesizing the benzothiazole core through cyclization reactions involving appropriate precursors.
-
Introduction of Nitro Group: Nitration reactions are employed to introduce the nitro group onto the thiophene ring, enhancing the compound's biological activity.
-
Amidation Reaction: The final step involves forming the carboxamide by reacting the synthesized benzothiazole derivative with an appropriate amine source under controlled conditions.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzothiazole | Cyclization | Thiourea, Halogenated Aromatic Compound |
| Nitro Group Introduction | Nitration | Nitric Acid, Sulfuric Acid |
| Amidation | Coupling | Amine Source (e.g., amine derivatives) |
Biological Significance
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown promising biological activities in preliminary studies:
-
Antitumor Activity: The compound exhibits potential against various cancer cell lines due to its ability to interact with specific biological targets involved in cell proliferation and apoptosis.
-
Antimicrobial Properties: The presence of the benzothiazole and nitro groups suggests significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 3: Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Effective against multiple cancer cell lines |
| Antimicrobial | Active against various bacterial strains |
Potential Applications
Given its unique structural characteristics and biological activities, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide holds potential in various fields:
-
Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
-
Pharmaceutical Development: Further research could lead to novel formulations for treating resistant strains of bacteria or specific cancer types.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume